Cyclohexanecarboxamide, N-(2-((3,4-dichlorophenyl)amino)-4-quinolinyl)-
Cyclohexanecarboxamide, N-(2-((3,4-dichlorophenyl)amino)-4-quinolinyl)-
LUF6096 is an allosteric enhancer of the adenosine A3 receptor.
Brand Name:
Vulcanchem
CAS No.:
1116652-18-6
VCID:
VC0533764
InChI:
InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28)
SMILES:
C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl
Molecular Formula:
C22H21Cl2N3O
Molecular Weight:
414.3 g/mol
Cyclohexanecarboxamide, N-(2-((3,4-dichlorophenyl)amino)-4-quinolinyl)-
CAS No.: 1116652-18-6
Inhibitors
VCID: VC0533764
Molecular Formula: C22H21Cl2N3O
Molecular Weight: 414.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1116652-18-6 |
---|---|
Product Name | Cyclohexanecarboxamide, N-(2-((3,4-dichlorophenyl)amino)-4-quinolinyl)- |
Molecular Formula | C22H21Cl2N3O |
Molecular Weight | 414.3 g/mol |
IUPAC Name | N-[2-(3,4-dichloroanilino)quinolin-4-yl]cyclohexanecarboxamide |
Standard InChI | InChI=1S/C22H21Cl2N3O/c23-17-11-10-15(12-18(17)24)25-21-13-20(16-8-4-5-9-19(16)26-21)27-22(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H2,25,26,27,28) |
Standard InChIKey | UWEIQVQNNLVOEI-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES | C1CCC(CC1)C(=O)NC2=CC(=NC3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl |
Appearance | Solid powder |
Description | LUF6096 is an allosteric enhancer of the adenosine A3 receptor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | LUF6096; LUF-6096; LUF 6096; CF-602; CF 602; CF602; |
Reference | 1: Du L, Gao ZG, Paoletta S, Wan TC, Gizewski ET, Barbour S, van Veldhoven JPD, IJzerman AP, Jacobson KA, Auchampach JA. Species differences and mechanism of action of A(3) adenosine receptor allosteric modulators. Purinergic Signal. 2018 Mar;14(1):59-71. doi: 10.1007/s11302-017-9592-1. Epub 2017 Nov 23. PubMed PMID: 29170977; PubMed Central PMCID: PMC5842153. 2: Du L, Gao ZG, Nithipatikom K, Ijzerman AP, Veldhoven JP, Jacobson KA, Gross GJ, Auchampach JA. Protection from myocardial ischemia/reperfusion injury by a positive allosteric modulator of the A₃ adenosine receptor. J Pharmacol Exp Ther. 2012 Jan;340(1):210-7. doi: 10.1124/jpet.111.187559. Epub 2011 Oct 19. PubMed PMID: 22011434; PubMed Central PMCID: PMC3251031. 3: Heitman LH, Göblyös A, Zweemer AM, Bakker R, Mulder-Krieger T, van Veldhoven JP, de Vries H, Brussee J, Ijzerman AP. A series of 2,4-disubstituted quinolines as a new class of allosteric enhancers of the adenosine A3 receptor. J Med Chem. 2009 Feb 26;52(4):926-31. doi: 10.1021/jm8014052. PubMed PMID: 19161279. |
PubChem Compound | 25191023 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume